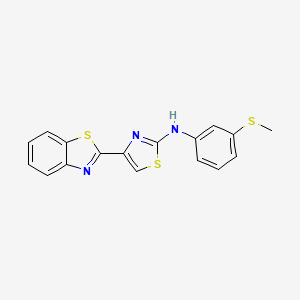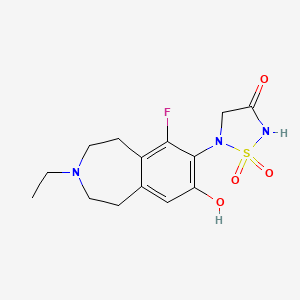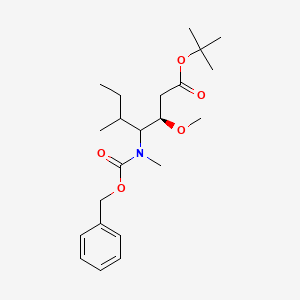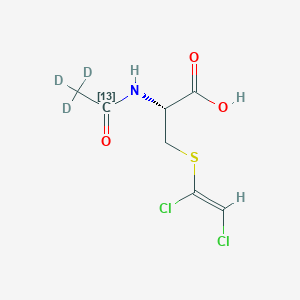
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is a labeled analog of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine, a metabolite of trichloroethylene. This compound is used in research to study the metabolism and toxicology of trichloroethylene, a widely used industrial solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine typically involves the reaction of L-cysteine with 1,2-dichloroethene in the presence of a base, followed by acetylation. The labeled version, N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3, is synthesized using isotopically labeled reagents to incorporate the 13C and d3 labels.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of isotopically labeled reagents would be carefully controlled to ensure the correct incorporation of the labels.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of trichloroethylene.
Biology: Investigating the biological effects and toxicity of trichloroethylene metabolites.
Medicine: Researching potential biomarkers for exposure to trichloroethylene.
Industry: Developing safer industrial solvents and processes by understanding the toxicology of trichloroethylene.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 involves its metabolism to reactive intermediates that can bind to cellular macromolecules, leading to toxic effects. The molecular targets include proteins and DNA, and the pathways involved are primarily related to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: The non-labeled version of the compound.
S-(1,2-dichlorovinyl)-L-cysteine: Another metabolite of trichloroethylene.
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A structurally similar compound with a vinyl group instead of an ethenyl group.
Uniqueness
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways and interactions of trichloroethylene is crucial.
Properties
Molecular Formula |
C7H9Cl2NO3S |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)3-14-6(9)2-8/h2,5H,3H2,1H3,(H,10,11)(H,12,13)/b6-2+/t5-/m0/s1/i1D3,4+1 |
InChI Key |
LPPJGTSPIBSYQO-KNVZJUQRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(=CCl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)

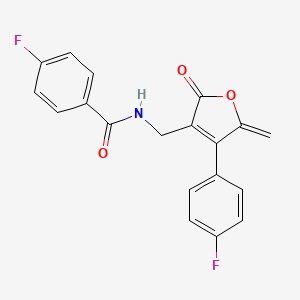
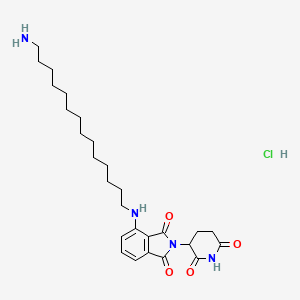
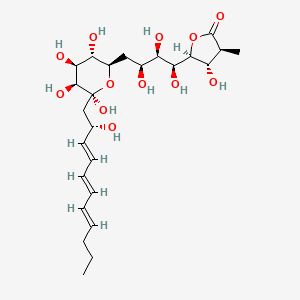
![N-[(2s)-3-[(S)-(4-Bromophenyl)(Hydroxy)phosphoryl]-2-{[3-(3'-Chlorobiphenyl-4-Yl)-1,2-Oxazol-5-Yl]methyl}propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamine](/img/structure/B12373314.png)
